molecular formula C20H13Cl2NO2 B2979437 N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide CAS No. 289059-82-1

N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide

Cat. No. B2979437
CAS RN: 289059-82-1
M. Wt: 370.23
InChI Key: LSKMEPNCBWXBFV-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide, also known as BZB, is a chemical compound that has been widely studied for its potential applications in scientific research. BZB is a synthetic compound that belongs to the class of benzamides and has been found to possess a range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide is not fully understood. However, it has been suggested that N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide may inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth. N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide may also induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of COX-2 and MMP-9. N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield. N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide is also stable and can be stored for long periods of time. However, there are also limitations to using N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide in lab experiments. N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide is a relatively new compound, and its mechanism of action is not fully understood. There is also limited information available on the toxicity and safety of N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide.

Future Directions

There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide. One area of research could focus on elucidating the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide. This could involve studying the interactions of N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide with specific enzymes and signaling pathways. Another area of research could focus on exploring the potential applications of N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide in the treatment of various diseases, such as cancer and viral infections. Finally, future research could also investigate the safety and toxicity of N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide, as well as its potential side effects.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 4-chlorobenzoyl chloride in the presence of anhydrous aluminum chloride. This reaction leads to the formation of N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide in high yield. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO2/c21-14-10-11-18(23-20(25)15-8-4-5-9-17(15)22)16(12-14)19(24)13-6-2-1-3-7-13/h1-12H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKMEPNCBWXBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide

CAS RN

289059-82-1
Record name N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLOROBENZAMIDE
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